Isoegomaketone

Description

This compound has been reported in Perilla frutescens with data available.

has antineoplastic activity; isolated from Perilla frutescens

Properties

IUPAC Name |

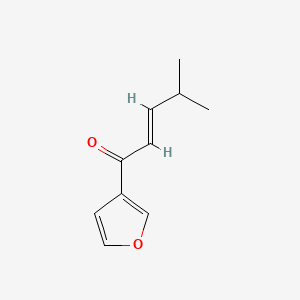

(E)-1-(furan-3-yl)-4-methylpent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYCZVQIOJGCNL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/C(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266498 | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34348-59-9 | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34348-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-1-one, 1-(3-furanyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034348599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoegomaketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8LS3K868H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoegomaketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoegomaketone: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoegomaketone, a naturally occurring furanoid monoterpene, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of this compound, covering its primary natural sources, the history of its discovery, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the current understanding of its biosynthetic origins and the key signaling pathways it modulates to exert its biological effects. All quantitative data are presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized through detailed diagrams.

Introduction

This compound, with the chemical name (E)-1-(furan-3-yl)-4-methylpent-2-en-1-one, is a bioactive compound predominantly found in the plant kingdom.[1] Recent research has highlighted its potential as a therapeutic agent, demonstrating anti-inflammatory, anticancer, and wound-healing properties.[1][2][3] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Discovery

The primary natural source of this compound is the plant Perilla frutescens (L.) Britton, a member of the Lamiaceae family.[4] This herb is widely cultivated in East Asian countries and is used in traditional medicine and cuisine.[4] this compound is a major volatile component of the essential oil extracted from the leaves of P. frutescens.[1][5]

The discovery of this compound is credited to Baser et al., who first isolated and identified this compound from Perilla frutescens using gas chromatography-mass spectrometry (GC-MS).[6] This initial identification paved the way for further investigation into its chemical properties and biological activities.

Quantitative Data

The concentration of this compound can vary depending on the chemotype of Perilla frutescens. The following tables summarize key quantitative data related to its analysis and biological activity.

Table 1: Analytical Quantification of this compound in Perilla frutescens Leaves by HPLC-DAD [7]

| Parameter | Value (for this compound) |

| Limit of Detection (LOD) | 0.234 µg/mL |

| Limit of Quantification (LOQ) | 0.017 µg/mL |

| Inter-day Precision (RSD%) | 1.25 - 2.69% |

| Intra-day Precision (RSD%) | 0.96 - 2.51% |

| Accuracy | 96.31 - 97.92% |

Table 2: Concentration of this compound in Perilla frutescens (PK Chemotype)

| Plant Material | Mean Concentration (mg/g) |

| Leaves | 0.5000 |

Table 3: Summary of Quantitative Biological Activity Data for this compound

| Biological Activity | Model System | Dosage/Concentration | Observed Effect |

| Anti-inflammatory | RAW 264.7 cells | 10 µM | Marked suppression of LPS-induced NF-κB and AP-1 DNA binding activities.[2] |

| Wound Healing | Human keratinocyte HaCaT cells | 10 µM | ~1.5-fold increase in cell proliferation and migration after 24h.[3] |

| Anti-rheumatoid Arthritis | Collagen antibody-treated BALB/c mice | 10 mg/kg/day (oral) for 7 days | Significant reduction in arthritis symptoms.[6] |

| Anticancer (Lung Cancer) | Human non-small cell lung cancer A549 cells | Not specified | Combined with ionizing radiation, achieved a maximum inhibition rate of 59.2%.[1] |

Experimental Protocols

Isolation of this compound from Perilla frutescens

This protocol is based on methods described for the isolation of this compound and similar compounds from plant materials.[3][8]

-

Extraction:

-

Dried and powdered leaves of Perilla frutescens are subjected to supercritical carbon dioxide (SC-CO2) extraction. This method is efficient for extracting volatile compounds like this compound.

-

-

Fractionation:

-

The crude extract is then fractionated using column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

-

Purification:

-

Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and concentrated.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile and water.

-

Characterization of this compound

GC-MS is a key technique for the identification and quantification of this compound.[9]

-

GC Conditions:

-

Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.

-

Injector Temperature: 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Identification: Comparison of the mass spectrum with reference spectra in databases (e.g., NIST library).

-

NMR spectroscopy is essential for the structural elucidation of this compound. The following are predicted and reported data for this compound and its derivatives.[10]

-

¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are expected for vinylic protons, protons of the furan ring, and the methyl groups.

-

¹³C NMR (100 MHz, CDCl₃): Chemical shifts (δ) are expected for the carbonyl carbon, carbons of the furan ring, vinylic carbons, and the methyl carbons.

Table 4: ¹H and ¹³C NMR Chemical Shift Data for a Derivative, (±)-8-methoxy-perilla ketone, providing a reference for related structures [10]

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 144.7 | 7.42 (s) |

| 3 | 127.0 | 6.75 (s) |

| 4 | 108.6 | - |

| 5 | 147.8 | 8.01 (s) |

| 6 | 191.1 | - |

| 7 | 34.7 | 2.91 (dd, 16.0, 6.0), 2.78 (dd, 16.0, 7.2) |

| 8 | 62.4 | 3.65 (m) |

| 9 | 26.7 | 1.65 (m) |

| 10 | 17.8 | 0.93 (d, 6.4) |

| 11 | 21.4 | 0.91 (d, 6.4) |

| OCH₃ | 41.7 | 3.35 (s) |

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway of this compound

This compound is a monoterpenoid synthesized via the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.[11] The key precursor for monoterpenoid biosynthesis is geranyl pyrophosphate (GPP).[12] While the complete enzymatic pathway to this compound is not fully elucidated, a putative pathway can be proposed based on known terpenoid biosynthesis in Lamiaceae.[9][13]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways.

This compound has been shown to inhibit the transcriptional activities of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two key transcription factors that regulate the expression of pro-inflammatory genes.[2]

This compound promotes the proliferation and migration of keratinocytes, crucial processes in wound healing, by activating the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[3]

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its primary source, Perilla frutescens, is abundant, making it an accessible molecule for further research. This guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its discovery and natural occurrence to detailed experimental protocols and its mechanisms of action at the molecular level. The presented data and diagrams offer a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the full therapeutic potential of this compound. Further research is warranted to fully elucidate its biosynthetic pathway and to translate its demonstrated in vitro and in vivo activities into clinical applications.

References

- 1. Advances in the Pharmacological Activities and Effects of Perilla Ketone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation of this compound isolated from Perilla frutescens and its synthetic derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Perilla frutescens (L.) Britt Stimulates MAPK/ERK Pathway in Human Keratinocyte to Promote Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethnomedicinal, Phytochemical and Pharmacological Investigations of Perilla frutescens (L.) Britt. [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. The revealing of a novel double bond reductase related to perilla ketone biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. KEGG PATHWAY: map00900 [genome.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical and Biological Properties of Isoegomaketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoegomaketone is a naturally occurring furanoid monoterpene and a significant bioactive constituent of Perilla frutescens (L.) Britt.[1] This compound has garnered considerable interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and a visual representation of its known signaling pathways.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one | [2][3] |

| Synonyms | This compound, (E)-1-(furan-3-yl)-4-methylpent-2-en-1-one | [3] |

| CAS Number | 34348-59-9 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 70 °C at 1 Torr | [1] |

| Melting Point | Not available | |

| Solubility | Described as water-soluble | [5] |

| Predicted Density | 1.002 ± 0.06 g/cm³ | [1] |

Spectral Data Summary

While this compound's structure has been confirmed by various spectroscopic methods, detailed spectral data is not consistently reported in publicly accessible databases. The following table indicates the types of data used for its characterization.

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Used for structural elucidation, but specific peak data is not readily available. |

| ¹³C NMR | A predicted spectrum is available, but experimental peak lists are not readily available. |

| Infrared (IR) Spectroscopy | Used for functional group identification, but a detailed peak list is not readily available. |

| Mass Spectrometry (MS) | Used for molecular weight confirmation, but detailed fragmentation data is not readily available. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-beta (IFN-β). This activity is partly mediated by the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. Specifically, this compound has been observed to reduce the phosphorylation of ERK and JNK, key components of the MAPK pathway.

Furthermore, this compound can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is in turn modulated by reactive oxygen species (ROS) and p38 MAPK.

Anti-cancer Activity

The anti-cancer properties of this compound are prominently linked to its ability to induce apoptosis in cancer cells, particularly in melanoma. This process is initiated by the generation of intracellular ROS, which triggers the intrinsic mitochondrial apoptosis pathway. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. AIF translocates to the nucleus to mediate caspase-independent DNA fragmentation. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival.

Antioxidant Activity

The role of this compound in modulating oxidative stress is complex. While it induces ROS to trigger apoptosis in cancer cells, it also exhibits antioxidant effects in other contexts. The induction of the antioxidant enzyme HO-1 via the Nrf2 pathway is a key mechanism behind its protective effects against oxidative stress-related inflammation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: General experimental workflow for assessing the biological activity of this compound.

Caption: ROS-mediated apoptotic pathway induced by this compound.

Caption: Inhibition of inflammatory pathways by this compound.

Detailed Experimental Protocols

The following tables provide generalized yet detailed methodologies for key experiments cited in the literature for assessing the biological activities of this compound.

Table 1: Anti-Cancer Activity Assays

| Assay | Methodology |

| Cell Viability (MTT Assay) | 1. Cell Seeding: Plate cancer cells (e.g., B16 melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for 24-72 hours. 3. MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. 4. Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals. 5. Measurement: Read the absorbance at 570 nm using a microplate reader. 6. Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value. |

| Apoptosis Analysis (Annexin V-FITC/PI Staining) | 1. Cell Treatment: Treat cells with this compound for the desired time. 2. Harvesting: Harvest both adherent and floating cells. 3. Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. 4. Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. |

| Cell Cycle Analysis | 1. Cell Treatment & Harvesting: Treat and harvest cells as for the apoptosis assay. 2. Fixation: Fix cells in ice-cold 70% ethanol. 3. Staining: Resuspend fixed cells in a solution containing PI and RNase A. 4. Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases, and to quantify the sub-G1 peak indicative of apoptosis. |

| ROS Generation Assay | 1. Cell Treatment: Treat cells with this compound for a short duration (e.g., 30 minutes to a few hours). 2. Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). 3. Measurement: Measure the fluorescence of the oxidized product (DCF) using a flow cytometer or fluorescence microplate reader. |

| Western Blot Analysis | 1. Protein Extraction: Lyse treated and control cells to extract total protein. 2. Quantification: Determine protein concentration using a BCA or Bradford assay. 3. Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. 4. Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, total ERK) followed by HRP-conjugated secondary antibodies. 5. Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. |

Table 2: Anti-inflammatory and Antioxidant Activity Assays

| Assay | Methodology |

| Nitric Oxide (NO) Production Assay | 1. Cell Culture & Stimulation: Seed macrophages (e.g., RAW 264.7) and pre-treat with this compound before stimulating with LPS (1 µg/mL) for 24 hours. 2. Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent. 3. Measurement: Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production. |

| Cytokine Measurement (ELISA) | 1. Sample Collection: Collect cell culture supernatants or serum from treated and control groups. 2. ELISA Protocol: Perform a sandwich ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions. 3. Measurement & Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve. |

| Quantitative Real-Time PCR (qPCR) | 1. RNA Extraction: Extract total RNA from treated and control cells. 2. cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA. 3. qPCR: Perform qPCR using primers specific for target genes (e.g., iNOS, TNF-α, IL-6, HO-1) and a housekeeping gene for normalization. 4. Analysis: Calculate the relative gene expression using the ΔΔCt method. |

| DPPH Radical Scavenging Assay | 1. Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of this compound to the DPPH solution. 2. Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. 3. Measurement: Measure the absorbance of the solution at 517 nm. 4. Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control. |

This compound is a promising natural compound with well-documented anti-inflammatory and anti-cancer activities. Its mechanisms of action involve the modulation of key cellular signaling pathways, including the MAPK, STAT, and PI3K/Akt pathways, as well as the induction of ROS-mediated apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound as a potential therapeutic agent. Further research is warranted to fully elucidate its therapeutic potential, including more detailed pharmacokinetic and toxicological studies, and to obtain a complete set of its physicochemical and spectral data.

References

Unveiling the Molecular Architecture of Isoegomaketone: A Spectroscopic and Structural Elucidation Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoegomaketone, a naturally occurring furanoid monoterpene, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found predominantly in the essential oils of Perilla frutescens, this compound exhibits promising anti-inflammatory, antimicrobial, and antitumor properties. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. This technical guide provides an in-depth analysis of the structure elucidation of this compound, presenting a comprehensive summary of its spectral data and the experimental protocols employed for its characterization.

Structure and Nomenclature

The systematic IUPAC name for this compound is (E)-1-(furan-3-yl)-4-methylpent-2-en-1-one . Its molecular formula is C₁₀H₁₂O₂ , with a molecular weight of 164.20 g/mol . The structure features a furan ring attached to a conjugated enone system with an isopropyl group at the β-position.

Spectral Data for Structure Elucidation

The structural framework of this compound has been unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (CDCl₃), provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.98 | s | - | 1H | H-2' |

| 7.42 | t | 1.7 | 1H | H-5' |

| 7.05 | d | 15.8 | 1H | H-3 |

| 6.78 | dd | 15.8, 6.8 | 1H | H-2 |

| 6.70 | d | 1.7 | 1H | H-4' |

| 2.60 | m | 6.8, 6.7 | 1H | H-4 |

| 1.15 | d | 6.7 | 6H | H-5, H-6 |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 182.5 | C=O | C-1 |

| 154.2 | CH | C-3 |

| 147.8 | CH | C-2' |

| 144.0 | CH | C-5' |

| 126.2 | C | C-3' |

| 122.5 | CH | C-2 |

| 108.5 | CH | C-4' |

| 31.5 | CH | C-4 |

| 21.3 | CH₃ | C-5, C-6 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides crucial information about its molecular weight and fragmentation pattern, which aids in confirming the proposed structure.

Table 3: Mass Spectrometry Data (EI-MS) of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 45 | [M]⁺ (Molecular Ion) |

| 149 | 20 | [M - CH₃]⁺ |

| 121 | 100 | [M - C₃H₇]⁺ |

| 95 | 85 | [C₅H₃O-CO]⁺ |

| 67 | 30 | [C₅H₃O]⁺ |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3125 | Medium | =C-H stretch (furan) |

| 2965, 2870 | Medium | C-H stretch (aliphatic) |

| 1660 | Strong | C=O stretch (conjugated ketone) |

| 1620 | Strong | C=C stretch (alkene) |

| 1505, 1465 | Medium | C=C stretch (furan ring) |

| 1150 | Strong | C-O-C stretch (furan) |

| 970 | Strong | =C-H bend (trans alkene) |

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the structure elucidation of this compound.

Isolation of this compound

This compound is typically isolated from the essential oil of Perilla frutescens via steam distillation followed by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (1024 or more) are used to obtain a good signal-to-noise ratio.

-

2D NMR Spectroscopy: To establish connectivity and further confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs provided by the spectrometer manufacturer.

Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For GC-MS analysis, the sample is injected into the gas chromatograph.

-

Ionization: Electron Ionization (EI) is typically used at a standard energy of 70 eV.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

-

Temperature Program: The oven temperature is initially held at 60°C for 2 minutes, then ramped up to 240°C at a rate of 5°C/min, and held for 5 minutes.

-

Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C.

-

Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV, scanning a mass range of m/z 40-400.

Infrared Spectroscopy

-

Sample Preparation: A neat sample of liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Analysis: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Visualization of Key Processes

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, from isolation to the final confirmation of its chemical structure.

Preliminary Biological Screening of Isoegomaketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoegomaketone, a furan-type monoterpenoid primarily isolated from the essential oil of Perilla frutescens, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preliminary studies have revealed its potential as an anti-inflammatory, anticancer, and wound-healing agent, making it a promising candidate for further drug development.[1][2] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and development efforts.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Quantitative Data: Inhibition of Nitric Oxide Production

| Cell Line | Treatment | Concentration | % Inhibition of NO Production | IC50 Value | Reference |

| RAW 264.7 | This compound + LPS | Various | Dose-dependent | 8.8 µM | [3] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol outlines the determination of nitric oxide production in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.

-

Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

3. Measurement of Nitrite:

-

After the incubation period, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes.

4. Data Analysis:

-

Measure the absorbance at 550 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

Calculate the percentage of NO production inhibition relative to the LPS-only treated cells.

-

The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: NF-κB Inhibition

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[4]

Wound Healing Activity

This compound has been observed to promote the proliferation and migration of keratinocytes, suggesting its potential in accelerating wound healing.

Quantitative Data: Promotion of Keratinocyte Activity

| Cell Line | Treatment | Concentration | Effect | Fold Increase | Reference |

| HaCaT | This compound | 10 µM | Proliferation | ~1.5 | [1][5] |

| HaCaT | This compound | 10 µM | Migration | ~1.5 | [1][5] |

Experimental Protocol: In Vitro Scratch Assay

This protocol describes a method to assess the effect of this compound on the migration of human keratinocyte (HaCaT) cells.

1. Cell Culture and Seeding:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 6-well plate and grow them to a confluent monolayer.

2. Creating the "Scratch":

-

Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

-

Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

3. Treatment:

-

Replace the PBS with fresh culture medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control.

4. Imaging and Analysis:

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.

-

The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial scratch area.

Signaling Pathway: MAPK/ERK Activation

The wound-healing effects of this compound are mediated, in part, through the activation of the MAPK/ERK signaling pathway.[1]

Anticancer Activity

Preliminary studies indicate that this compound possesses cytotoxic and pro-apoptotic effects against various cancer cell lines. While specific IC50 values are not yet widely published, the compound has been shown to induce apoptosis in human melanoma (SK-MEL-2) and colon cancer (DLD1) cells in a dose-dependent manner, particularly at concentrations between 50-100 µM.[5][6]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the cytotoxic effects of this compound on a cancer cell line of interest and for calculating its IC50 value.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line in its appropriate growth medium.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

2. Treatment:

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

3. MTT Assay:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes.

4. Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The anticancer activity of this compound is associated with the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6]

Conclusion

The preliminary biological screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, wound-healing, and anticancer activities, coupled with initial insights into its mechanisms of action, provide a strong foundation for further investigation. The data and protocols presented in this guide are intended to facilitate the advancement of research into the therapeutic applications of this compound, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies. Further studies are warranted to fully elucidate its pharmacological profile, including comprehensive in vivo efficacy and safety assessments.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. New flow cytometric assays for monitoring cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Induction of apoptosis by this compound from Perilla frutescens L. in B16 melanoma cells is mediated through ROS generation and mitochondrial-dependent, -independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Mechanistic Studies of Isoegomaketone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoegomaketone (IK), a furan-type monoterpenoid isolated from Perilla frutescens, has emerged as a compound of significant pharmacological interest. Initial preclinical studies have elucidated its core mechanisms of action, which are primarily centered on potent anti-inflammatory, antioxidant, and pro-apoptotic activities. In inflammatory models, this compound's effects are largely mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the concurrent inhibition of pro-inflammatory signaling cascades, including the STAT and MAPK pathways. In oncology models, this compound induces apoptotic cell death through the generation of reactive oxygen species (ROS), modulation of the mitochondrial pathway, and inhibition of pro-survival signals like the PI3K/Akt pathway. This document provides a comprehensive technical overview of these foundational studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways to support further research and development.

Anti-inflammatory and Antioxidant Mechanisms

Initial research has consistently demonstrated that this compound exerts significant anti-inflammatory and antioxidant effects, primarily studied in macrophage cell lines such as RAW 264.7 stimulated with lipopolysaccharide (LPS). The principal mechanisms identified are the upregulation of the Nrf2/Heme Oxygenase-1 (HO-1) axis and the suppression of key pro-inflammatory mediators.

Activation of the ROS/p38 MAPK/Nrf2 Signaling Pathway

A primary mechanism of this compound is the induction of the antioxidant response.[1][2] Studies show that this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[1] This ROS generation acts as a signaling event, activating p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] Activated p38 MAPK subsequently promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the robust expression of Heme Oxygenase-1 (HO-1) and other phase II detoxifying enzymes like Catalase (CAT), Glutathione S-transferase (GST), and NADH quinone oxidoreductase (NQO-1).[1][3] This upregulation of protective enzymes is central to this compound's ability to resolve oxidative stress and inflammation.

References

- 1. This compound Upregulates Heme Oxygenase-1 in RAW264.7 Cells via ROS/p38 MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Upregulates Heme Oxygenase-1 in RAW264.7 Cells via ROS/p38 MAPK/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the Pharmacological Activities and Effects of Perilla Ketone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction and Validation of Isoegomaketone's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoegomaketone, a natural furanoterpenoid ketone found in Perilla frutescens, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the in silico predicted molecular targets of this compound, details the signaling pathways it is known to modulate, and offers in-depth experimental protocols for the validation of these computational predictions. The aim is to furnish researchers and drug development professionals with a foundational resource to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a significant bioactive constituent of Perilla frutescens, a plant with a long history of use in traditional medicine.[1] Its diverse biological properties have spurred interest in its potential as a lead compound for drug discovery.[2] Computational approaches, such as network pharmacology and molecular docking, have been instrumental in elucidating the potential molecular mechanisms underlying its therapeutic effects by identifying a spectrum of putative protein targets.[1] These in silico methods provide a valuable starting point for experimental validation and further drug development.

In Silico Predicted Targets of this compound

A network pharmacology-based study identified 48 potential protein targets of this compound by mining existing literature and employing computational predictions. Molecular docking simulations were then used to estimate the binding affinity of this compound to a selection of these targets. The results, presented in Table 1, highlight several proteins with favorable binding energies, suggesting a potential for direct interaction.

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| TP53 | 6shz | -5.2 |

| VEGFA | 2vpf | -4.9 |

| JUN | 2g03 | -4.8 |

| MAPK8 | 4lru | -4.7 |

| MAPK1 | 4qtb | -4.6 |

| RELA | 1nfi | -4.5 |

| TNF | 2az5 | -4.4 |

| IL6 | 1alu | -4.3 |

| PTGS2 (COX-2) | 5f19 | -4.2 |

| CASP3 | 3dei | -4.1 |

| IL1B | 1itb | -4.0 |

| AKT1 | 2uzs | -3.8 |

| Table 1: In Silico Predicted Binding Energies of this compound with Key Target Proteins. Data sourced from a network pharmacology and molecular docking study.[1] A binding energy of ≤ -5.0 kcal/mol is often considered indicative of a potentially significant interaction. |

Known and Predicted Signaling Pathway Involvement

This compound has been shown to modulate several critical signaling pathways implicated in inflammation and cancer. These include the NF-κB, MAPK/Nrf2, and PI3K/AKT/mTOR pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been reported to inhibit NF-κB activation, a key mechanism of its anti-inflammatory effects.[3]

References

- 1. 9-Hydroxy-isoegomaketone inhibits LPS-induced NO and inflammatory cytokine production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoegomaketone: A Technical Guide to Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoegomaketone is a naturally occurring monoterpenoid found in the essential oil of Perilla frutescens and Rabdosia angustifolia.[1] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. As a potential therapeutic agent, a thorough understanding of its bioavailability and pharmacokinetic profile is crucial for further drug development.

This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of this compound. While extensive in vivo quantitative data is currently limited in publicly available literature, this document synthesizes in silico predictions, information on the metabolism of related compounds, and established analytical methodologies to present a robust profile. This guide also details the signaling pathways modulated by this compound and provides representative experimental protocols for its future pharmacokinetic investigation.

In Silico Pharmacokinetic Profile

Computational modeling provides valuable initial insights into the drug-like properties of a compound. Multiple in silico analyses using tools such as SwissADME have consistently predicted that this compound possesses favorable pharmacokinetic properties and good oral bioavailability.[1][2] These predictions are based on its physicochemical characteristics, which align with established rules for drug absorption and distribution.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Value/Prediction | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C10H12O2 | |

| Molecular Weight | 164.20 g/mol | Fulfills Lipinski's rule (<500 Da) |

| LogP (Octanol/Water) | 1.89 | Optimal lipophilicity for membrane permeability |

| Water Solubility | Moderately soluble | |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | May cross the blood-brain barrier to exert central nervous system effects |

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates |

| CYP2C19 inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates |

| CYP2C9 inhibitor | No | |

| CYP2D6 inhibitor | No | |

| CYP3A4 inhibitor | No | |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Indicates good oral bioavailability |

| Bioavailability Score | 0.55 | Suggests good probability of oral bioavailability |

Potential Metabolic Pathways

While specific metabolic studies on this compound are not yet available, inferences can be drawn from research on closely related compounds, such as perilla ketone, and other constituents of Perilla frutescens. The metabolism of perilla ketone is known to be mediated by cytochrome P450 (CYP) enzymes, particularly in the lungs.[3] Furthermore, studies on Perilla frutescens extracts have shown that its phenolic components undergo Phase II conjugation reactions, including sulfation and glucuronidation.[4][5][6]

Based on this evidence, this compound is likely to undergo two main metabolic transformations:

-

Phase I Metabolism (Oxidation): The furan ring and the ketone group of this compound are potential sites for oxidative metabolism by CYP enzymes. This could involve hydroxylation or other oxidative modifications.

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites formed in Phase I, or potentially the parent compound itself, are likely substrates for glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). These conjugation reactions increase the water solubility of the compound, facilitating its excretion.

Figure 1. Proposed metabolic pathway of this compound.

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are attributed to its modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

ROS/p38 MAPK/Nrf2 Pathway

In the context of its anti-inflammatory and antioxidant effects, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This is achieved through the generation of reactive oxygen species (ROS), which leads to the activation of p38 mitogen-activated protein kinase (MAPK). Activated p38 MAPK then promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).

Figure 2. ROS/p38 MAPK/Nrf2 signaling pathway activated by this compound.

PI3K/AKT/mTOR Pathway

This compound's anti-tumor activity, particularly against melanoma, has been linked to the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.

Figure 3. Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Representative Experimental Protocol for Pharmacokinetic Studies

The following is a representative protocol for determining the pharmacokinetic profile of this compound in a rodent model. This protocol is based on established methodologies for similar natural products and can be adapted for specific research needs.

1. Animal Model

-

Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

-

Housing: Controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Minimum of 7 days before the experiment.

-

Fasting: Overnight fasting (12 hours) with free access to water before dosing.

2. Dosing and Sample Collection

-

Formulation: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium or a mixture of Cremophor EL, ethanol, and saline).

-

Administration:

-

Intravenous (IV): 5 mg/kg via the tail vein.

-

Oral (PO): 20 mg/kg via oral gavage.

-

-

Blood Sampling: Approximately 0.2 mL of blood collected from the jugular vein into heparinized tubes at the following time points:

-

IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

3. Bioanalytical Method: LC-MS/MS

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing a standard solution of this compound and an appropriate internal standard (e.g., a structurally similar compound not present in the plasma).

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for injection.

-

4. Pharmacokinetic Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) will be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

-

Oral bioavailability (F%) will be calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Figure 4. Experimental workflow for a pharmacokinetic study of this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. While in silico models predict favorable drug-like properties, including good oral bioavailability, there is a notable absence of published in vivo pharmacokinetic data to substantiate these predictions. The likely metabolic pathways involve Phase I oxidation by cytochrome P450 enzymes and Phase II conjugation, primarily glucuronidation and sulfation. The pharmacological effects of this compound are mediated through well-defined signaling pathways, including the ROS/p38 MAPK/Nrf2 and PI3K/AKT/mTOR pathways.

To advance the development of this compound as a therapeutic agent, rigorous in vivo pharmacokinetic studies are essential. The representative experimental protocol provided in this guide offers a robust framework for such investigations. Future research should focus on quantifying the absolute bioavailability, determining the pharmacokinetic parameters in various species, identifying the major metabolites, and elucidating the specific enzymes involved in its metabolism. This will enable a comprehensive understanding of its disposition in the body and inform appropriate dosing strategies for future clinical trials.

References

- 1. Defining the Potential Targets for Biological Activity of this compound Based on Network Pharmacology and Molecular Docking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Pharmacological Activities and Effects of Perilla Ketone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral and topical absorption, disposition kinetics, and the metabolic fate of trans-methyl styryl ketone in the male Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Isoegomaketone from Perilla frutescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of isoegomaketone from the leaves of Perilla frutescens (L.) Britton. This compound, a furanoid monoterpene, is a significant bioactive compound found in Perilla frutescens and has demonstrated a range of pharmacological activities, including anti-inflammatory and wound-healing properties.[1][2] This document outlines a modern and efficient extraction method using supercritical carbon dioxide (SC-CO2), followed by a high-resolution purification step employing centrifugal partition chromatography (CPC). Furthermore, a validated high-performance liquid chromatography (HPLC) method for the accurate quantification of this compound is presented. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary protocols to isolate and study this promising natural product.

Introduction to this compound

This compound is a natural ketone compound and a major volatile component present in the essential oil of Perilla frutescens.[1] It is recognized for its diverse biological activities, which include anti-inflammatory, anti-tumor, and anti-allergic effects.[3] Research has indicated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.[4][5] Additionally, it has been shown to promote skin wound healing by stimulating the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[1] The therapeutic potential of this compound makes it a compound of significant interest for drug discovery and development.

Extraction of this compound from Perilla frutescens

An effective method for extracting this compound from Perilla frutescens leaves is through supercritical carbon dioxide (SC-CO2) extraction. This technique is favored for its ability to yield high-quality extracts while being environmentally friendly.[6]

Protocol: Supercritical CO2 Extraction

This protocol is designed for the efficient extraction of essential oils rich in this compound from dried Perilla frutescens leaves.

Materials and Equipment:

-

Dried and powdered Perilla frutescens leaves

-

Supercritical fluid extraction system

-

High-purity carbon dioxide (CO2)

-

Collection vials

Procedure:

-

Preparation of Plant Material: Ensure the Perilla frutescens leaves are thoroughly dried and ground into a fine powder to maximize the surface area for extraction.

-

Loading the Extractor: Load the powdered plant material into the extraction vessel of the SC-CO2 system.

-

Setting Extraction Parameters: Set the desired extraction conditions. Optimal parameters can be determined empirically, but a starting point is:

-

Pressure: 18.5 - 33.0 MPa

-

Temperature: 45 - 55 °C

-

CO2 Flow Rate: 2-4 L/min

-

Extraction Time: 2-3 hours

-

-

Extraction Process: Initiate the flow of supercritical CO2 through the extraction vessel. The supercritical fluid will dissolve the essential oils, including this compound.

-

Collection: The extract-laden CO2 is depressurized in a separator, causing the CO2 to return to a gaseous state and the essential oil to precipitate into a collection vial.

-

Post-Extraction: After the extraction is complete, carefully collect the crude extract. The extract will be a concentrated source of this compound and other lipophilic compounds.

Purification of this compound

Following extraction, this compound can be purified from the crude SC-CO2 extract using centrifugal partition chromatography (CPC). CPC is a liquid-liquid chromatography technique that offers high loading capacity and good resolution for the separation of natural products.[4]

Protocol: Centrifugal Partition Chromatography

This protocol describes the purification of this compound from the SC-CO2 extract of Perilla frutescens.[4]

Materials and Equipment:

-

Crude SC-CO2 extract of Perilla frutescens

-

Centrifugal Partition Chromatograph

-

HPLC-grade solvents: n-hexane, ethyl acetate, ethanol, water

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Preparation of Two-Phase Solvent System: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, ethanol, and water in a 5:5:5:5 (v/v/v/v) ratio. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

CPC System Preparation:

-

Fill the CPC rotor with the stationary phase (the lower phase of the solvent system).

-

Set the rotation speed (e.g., 1000 rpm).

-

Pump the mobile phase (the upper phase of the solvent system) through the system until hydrostatic equilibrium is reached.

-

-

Sample Injection: Dissolve a known amount of the crude SC-CO2 extract (e.g., 500 mg) in a small volume of the biphasic solvent system and inject it into the CPC system.[4]

-

Elution and Fraction Collection: Elute the sample with the mobile phase at a defined flow rate (e.g., 5 mL/min). Collect fractions at regular intervals using a fraction collector.

-

Monitoring the Separation: Monitor the separation by analyzing small aliquots of the collected fractions using thin-layer chromatography (TLC) or HPLC.

-

Isolation of this compound: Combine the fractions containing pure this compound, as determined by the analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.

-

Purity Assessment: Assess the purity of the isolated this compound using HPLC. A purity of over 96% can be achieved with this method.[4]

Quantification of this compound

A validated HPLC-DAD method is crucial for the accurate quantification of this compound in extracts and purified samples.[7]

Protocol: HPLC-DAD Analysis

This protocol provides the parameters for the quantitative analysis of this compound.[7]

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

HPLC-grade acetonitrile and water

-

This compound standard

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Preparation of Samples: Dissolve the Perilla frutescens extract or purified sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Gradient elution with water and acetonitrile

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solutions and the prepared samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Quantitative data from the extraction, purification, and analysis of this compound should be summarized for clarity and comparison.

Table 1: Extraction and Purification Yield of this compound

| Parameter | Value | Reference |

| Starting Material | Dried Perilla frutescens var. crispa leaves | [4] |

| Extraction Method | Supercritical CO2 Extraction | [4] |

| Purification Method | Centrifugal Partition Chromatography | [4] |

| Amount of Crude Extract Processed | 500 mg | [4] |

| Yield of Purified this compound | Not explicitly stated, but 2.60 mg of 9-hydroxy this compound was obtained. | [4] |

| Purity of this compound | > 96% (at 254 nm) | [4] |

Table 2: HPLC-DAD Method Validation Parameters for this compound Quantification

| Parameter | Value | Reference |

| Linearity (R²) | 0.9995 | [7] |

| Limit of Detection (LOD) | 0.234 µg/mL | [7] |

| Limit of Quantification (LOQ) | 0.017 µg/mL | [7] |

| Inter-day Precision (RSD%) | 1.25 - 2.69% | [7] |

| Intra-day Precision (RSD%) | 0.96 - 2.51% | [7] |

| Accuracy (%) | 96.31 - 97.92% | [7] |

Visualizations

Experimental Workflow

References

- 1. This compound from Perilla frutescens (L.) Britt Stimulates MAPK/ERK Pathway in Human Keratinocyte to Promote Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Preparative Separation of Three Monoterpenes from Perilla frutescens var. crispa Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of this compound isolated from Perilla frutescens and its synthetic derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the Supercritical CO2 Extraction of Perilla Oil and Its Theoretical Solubility [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for Isoegomaketone Quantification using HPLC and UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of isoegomaketone, a naturally occurring furan ketone found in plants such as Perilla frutescens. The protocols described herein are intended for use in research and drug development settings for applications including pharmacokinetic studies, quality control of herbal extracts, and metabolic research.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for this compound Quantification

This section details a validated HPLC-DAD method for the simultaneous determination of this compound and the related compound, perillaketone, in Perilla frutescens leaf extracts.

Experimental Protocol

1. Sample Preparation (for Perilla frutescens leaves):

-

Extraction: Homogenize powdered, dried leaves of Perilla frutescens with ethanol. The exact solid-to-solvent ratio should be optimized based on the expected concentration of this compound.

-

Filtration: Filter the resulting extract through a 0.45 µm syringe filter prior to HPLC analysis to remove particulate matter.

2. HPLC-DAD Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size, 12 nm pore size).

-

Mobile Phase: A gradient elution of water (A) and acetonitrile (B). The specific gradient profile should be optimized to ensure adequate separation from other matrix components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10-20 µL.

3. Method Validation Parameters: The following parameters should be assessed to ensure the method is suitable for its intended purpose.

Quantitative Data Summary

The performance of the described HPLC-DAD method is summarized in the table below. This data is based on a published study and may vary depending on the specific instrumentation and laboratory conditions.[1]

| Parameter | This compound (IK) | Perillaketone (PK) |

| Linearity Range | Concentration-dependent | Concentration-dependent |

| Correlation Coefficient (R²) | 0.9995 | 0.9998 |

| Limit of Detection (LOD) | 0.234 µg/mL | 0.952 µg/mL |

| Limit of Quantification (LOQ) | Not specified in source | Not specified in source |

| Intra-day Precision (RSD%) | 0.96 - 2.51% | 0.90 - 1.93% |

| Inter-day Precision (RSD%) | 1.25 - 2.69% | 0.36 - 1.10% |

| Accuracy (Recovery %) | 96.31 - 97.92% | 101.26 - 105.14% |

Experimental Workflow: HPLC-DAD Analysis

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Quantification in Biological Matrices

This section provides a detailed protocol for a sensitive and selective UPLC-MS/MS method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (for Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). A structurally similar compound not present in the sample, such as a stable isotope-labeled this compound, is recommended as the IS.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. UPLC-MS/MS Instrumentation and Conditions:

-

UPLC System: A UPLC system capable of high-pressure gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column with a smaller particle size (e.g., 1.7 µm) suitable for UPLC applications.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient should be optimized for rapid elution and good peak shape of this compound and the IS.

-

Flow Rate: A flow rate typical for UPLC columns (e.g., 0.3-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for consistent retention times.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the IS must be determined by infusing standard solutions into the mass spectrometer.

3. Method Validation Parameters: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yet realistic performance characteristics for a validated UPLC-MS/MS method for this compound in plasma.

| Parameter | Expected Performance |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (RSD%) | < 15% |

| Inter-day Precision (RSD%) | < 15% |

| Accuracy (RE%) | Within ±15% |

| Matrix Effect | Within acceptable limits |

| Recovery | Consistent and reproducible |

Experimental Workflow: UPLC-MS/MS Analysis

Putative Metabolic Pathway of this compound

This compound, containing a furan ring, is likely to undergo metabolism mediated by cytochrome P450 (CYP) enzymes, a common pathway for the biotransformation of furan-containing compounds.[2][3][4] The metabolism of the structurally related perilla ketone is also known to be mediated by CYPs.[5] The furan ring is susceptible to epoxidation, which can lead to the formation of reactive intermediates and subsequent conjugation for excretion.

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines. | Semantic Scholar [semanticscholar.org]

- 3. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furanocoumarin derivatives in Kampo extract medicines inhibit cytochrome P450 3A4 and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the Pharmacological Activities and Effects of Perilla Ketone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Isoegomaketone: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoegomaketone (IK), a natural ketone compound predominantly found in Perilla frutescens, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cytotoxic effects.[1] These properties make it a compound of interest for drug discovery and development. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to investigate its biological effects and mechanisms of action.

Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory properties are largely attributed to the induction of Heme Oxygenase-1 (HO-1) and the inhibition of pro-inflammatory mediators.[2][3] In cancer cells, this compound has been shown to induce apoptosis through both caspase-dependent and -independent pathways, often mediated by the generation of reactive oxygen species (ROS).[4][5]

Key Signaling Pathways:

-

Anti-inflammatory Pathway in Macrophages (RAW264.7 cells): this compound induces the expression of HO-1, an enzyme with anti-inflammatory properties, through the ROS/p38 MAPK/Nrf2 signaling cascade.[6] It also inhibits the production of nitric oxide (NO) by suppressing the phosphorylation of STAT-1.[2]

-

Apoptosis Pathway in Melanoma Cells (B16 cells): In melanoma cells, this compound triggers apoptosis through the generation of ROS, which in turn activates both mitochondrial-dependent (caspase-dependent) and -independent apoptotic pathways.[4]

-

Apoptosis Pathway in Colon Cancer Cells (DLD1 cells): this compound induces apoptosis in human colon cancer cells by activating both initiator caspases (caspase-8 and -9) and executioner caspase-3. It also triggers the release of cytochrome c from the mitochondria and the translocation of apoptosis-inducing factor (AIF) to the nucleus, indicating the involvement of both caspase-dependent and -independent mechanisms.[5][7][8]

-

Wound Healing Pathway in Keratinocytes (HaCaT cells): this compound has been shown to promote skin wound healing by stimulating the MAPK/ERK signaling pathway in human keratinocytes.[9]

-

Anti-Allergic Pathway in Mast Cells (HMC-1 cells): In human mast cells, this compound exerts anti-inflammatory and protective effects by inhibiting the phosphorylation of ERK and JNK, key components of the MAPK signaling pathway.[10]

Data Presentation

Quantitative Data Summary

| Cell Line | Assay | Parameter | Concentration of this compound | Result | Reference |

| RAW264.7 | qPCR | HO-1 mRNA expression | 15 μM | ~60-fold increase at 4h | [6] |

| RAW264.7 | Western Blot | HO-1 protein expression | 15 μM | Peak induction at 8h | [6] |

| RAW264.7 | Griess Assay | Nitric Oxide (NO) production | Dose-dependent | Inhibition of LPS-induced NO | [2] |

| B16 Melanoma | Apoptosis Assay | Sub-G1 content | Not specified | Upregulation | [4] |

| DLD1 Colon Cancer | Cell Viability | Inhibition of cell growth | Dose-dependent | Significant inhibition after 24h | [5] |

| DLD1 Colon Cancer | Western Blot | Cleaved caspase-3, -8, -9 | Dose- and time-dependent | Increase | [5] |

| HMC-1 Mast Cells | ELISA | TNF-α, IL-6, IL-8 expression | Not specified | Inhibition | [10] |

Mandatory Visualizations